

Comparative Kinetic Analysis of 2-Furoyl Chloride Alcoholysis

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Compound of Interest

Compound Name: **2-Furoyl chloride**

Cat. No.: **B032585**

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Abstract

This guide provides a comprehensive examination of the alcoholysis of **2-furoyl chloride**, a reaction of significant interest in the synthesis of pharmaceutical intermediates and other fine chemicals.^[1] We present a comparative kinetic analysis using a series of primary alcohols (methanol, ethanol, and n-propanol) to elucidate the influence of alkyl group sterics on reaction rates. Furthermore, this guide offers a detailed, field-tested protocol for kinetic analysis using UV-Visible spectrophotometry under pseudo-first-order conditions. The data presented herein serves as a practical benchmark for researchers and process chemists, while the mechanistic discussions provide a robust theoretical framework for experimental design and interpretation.

Introduction: The Significance of Furoate Esters

2-Furoyl chloride is a highly reactive acyl chloride derived from furan.^[1] Its reactions are central to the synthesis of various furoate esters, a class of compounds utilized as key intermediates in the pharmaceutical industry. Notable examples include the anti-inflammatory prodrug mometasone furoate and the respiratory medication fluticasone furoate.^[1] The efficiency of furoate ester synthesis is directly tied to the kinetics of the reaction between **2-furoyl chloride** and an alcohol, a process known as alcoholysis.

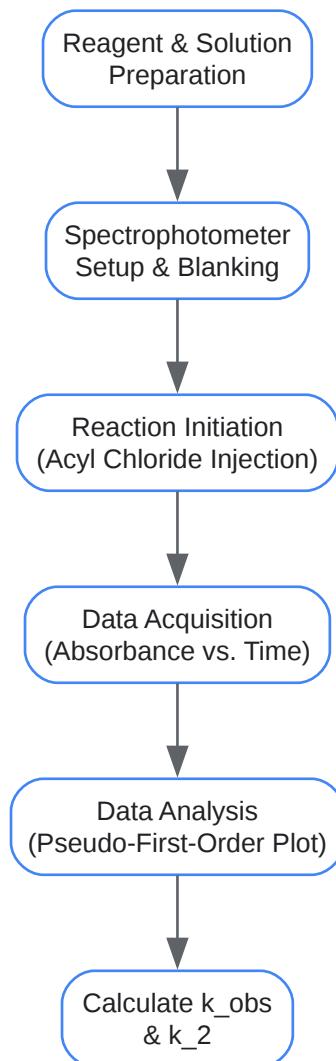
Understanding the kinetics of this reaction is not merely an academic exercise. For drug development professionals, kinetic data informs process optimization, enabling control over reaction times, temperature, and reagent concentrations to maximize yield and purity while ensuring process safety. This guide compares the reaction rates with different simple alcohols

to provide a predictive framework for how structural changes in the alcohol nucleophile impact reaction outcomes.

Theoretical Framework: Mechanism and Influencing Factors

The reaction between an acyl chloride and an alcohol proceeds via a nucleophilic acyl substitution mechanism.^{[2][3]} This is generally accepted to be a two-stage addition-elimination process.^{[4][5]}

- Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the **2-furoyl chloride**. This breaks the C=O pi bond and forms a tetrahedral intermediate.^{[3][4]}
- Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.^{[4][5]} A final deprotonation step, often involving another alcohol molecule or a non-nucleophilic base like pyridine, yields the final ester product and hydrochloric acid.^{[3][6]}



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